molecular formula C8H9NO B1610412 Indolin-7-ol CAS No. 4770-38-1

Indolin-7-ol

Cat. No.: B1610412
CAS No.: 4770-38-1
M. Wt: 135.16 g/mol
InChI Key: UBTQTHRBXZXHAD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Indolin-7-ol, a derivative of indoline, has been identified as a potential neuroprotective agent for the treatment of ischemic stroke . The primary targets of this compound are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in neuronal communication and are implicated in various neurological disorders, including ischemic stroke .

Mode of Action

This compound interacts with its targets, the NMDA-GluN2B receptors, in a way that provides neuroprotective effects . It exhibits binding affinity to these receptors, which can influence neuronal survival rate under conditions of oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .

Biochemical Pathways

The interaction of this compound with NMDA-GluN2B receptors affects various biochemical pathways. In particular, it has been shown to exert protective effects against H2O2-induced death of RAW 264.7 cells, a commonly used model for studying oxidative stress . Furthermore, it can dose-dependently lower the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

Pharmacokinetics

Indoline derivatives, in general, have been noted for their special structure and properties, which can interact with the amino acid residues of proteins in a hydrophobic manner

Result of Action

The molecular and cellular effects of this compound’s action are primarily neuroprotective. It has been shown to significantly elevate the cell survival rate in models of OGD/R-induced neuronal damage . Moreover, certain indoline derivatives can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .

Action Environment

It’s worth noting that the efficacy of indoline derivatives can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific biological environment in which they are used

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-7-ol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Indolin-7-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form indole-7-one derivatives.

    Reduction: Reduction of this compound can yield indoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

    Oxidation: Indole-7-one derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted this compound derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • Indole
  • Indoline
  • Indole-3-carbinol
  • 7-hydroxyindole

Indolin-7-ol stands out due to its unique hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1H-indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQTHRBXZXHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547042
Record name 2,3-Dihydro-1H-indol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-38-1
Record name 2,3-Dihydro-1H-indol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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